N'-([1,1'-biphenyl]-4-ylcarbonyl)-2-(1-naphthyloxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[2-(naphthalen-1-yloxy)acetyl]biphenyl-4-carbohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring, a biphenyl group, and a carbohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(naphthalen-1-yloxy)acetyl]biphenyl-4-carbohydrazide typically involves the reaction of 2-(naphthalen-1-yloxy)acetic acid with biphenyl-4-carbohydrazide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of N’-[2-(naphthalen-1-yloxy)acetyl]biphenyl-4-carbohydrazide may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(naphthalen-1-yloxy)acetyl]biphenyl-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene oxides, while reduction could produce naphthalene derivatives with reduced functional groups.
Scientific Research Applications
N’-[2-(naphthalen-1-yloxy)acetyl]biphenyl-4-carbohydrazide has a wide range of applications in scientific research:
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules and materials.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-[2-(naphthalen-1-yloxy)acetyl]biphenyl-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N’-[2-(naphthalen-1-yloxy)acetyl]biphenyl-4-carbohydrazide can be compared with other similar compounds, such as:
2-(naphthalen-2-yloxy)acetic acid: This compound shares a similar naphthalene moiety but differs in its functional groups and overall structure.
N’-[2-(1-naphthyloxy)acetyl]-4-biphenylcarbohydrazide: Another closely related compound with slight variations in its molecular structure.
The uniqueness of N’-[2-(naphthalen-1-yloxy)acetyl]biphenyl-4-carbohydrazide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H20N2O3 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N//'-(2-naphthalen-1-yloxyacetyl)-4-phenylbenzohydrazide |
InChI |
InChI=1S/C25H20N2O3/c28-24(17-30-23-12-6-10-20-9-4-5-11-22(20)23)26-27-25(29)21-15-13-19(14-16-21)18-7-2-1-3-8-18/h1-16H,17H2,(H,26,28)(H,27,29) |
InChI Key |
LQRXVLSQFQSVBR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)COC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)COC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.